N-[2-(Oxolan-3-yl)-1-phenylethyl]prop-2-enamide
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Overview
Description
N-[2-(Oxolan-3-yl)-1-phenylethyl]prop-2-enamide is an organic compound with a complex structure that includes an oxolane ring, a phenylethyl group, and a prop-2-enamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Oxolan-3-yl)-1-phenylethyl]prop-2-enamide typically involves the reaction of oxolane derivatives with phenylethylamine and subsequent acylation with prop-2-enoyl chloride. The reaction conditions often require the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the acylation process. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(Oxolan-3-yl)-1-phenylethyl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The oxolane ring can be oxidized to form corresponding lactones.
Reduction: The amide group can be reduced to form amines.
Substitution: The phenylethyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of lactones and carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted phenylethyl derivatives.
Scientific Research Applications
N-[2-(Oxolan-3-yl)-1-phenylethyl]prop-2-enamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-[2-(Oxolan-3-yl)-1-phenylethyl]prop-2-enamide involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The oxolane ring and phenylethyl group contribute to its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
- N-(Oxolan-3-yl)-N-(2-phenylethyl)prop-2-enamide
- N-(Oxolan-3-yl)-N-(2-phenylethyl)prop-2-ynamide
Uniqueness
N-[2-(Oxolan-3-yl)-1-phenylethyl]prop-2-enamide is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[2-(oxolan-3-yl)-1-phenylethyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO2/c1-2-15(17)16-14(10-12-8-9-18-11-12)13-6-4-3-5-7-13/h2-7,12,14H,1,8-11H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRRINIOGDJQMPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC(CC1CCOC1)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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